molecular formula C13H15ClN2O3 B7447051 8-Chloro-2-(1,3-dimethoxypropan-2-yl)phthalazin-1-one

8-Chloro-2-(1,3-dimethoxypropan-2-yl)phthalazin-1-one

Cat. No.: B7447051
M. Wt: 282.72 g/mol
InChI Key: PKOOSAOVJBDUNQ-UHFFFAOYSA-N
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Description

8-Chloro-2-(1,3-dimethoxypropan-2-yl)phthalazin-1-one is a chemical compound belonging to the phthalazinone class Phthalazinones are known for their significant biological activities and pharmacological properties

Preparation Methods

The synthesis of 8-Chloro-2-(1,3-dimethoxypropan-2-yl)phthalazin-1-one typically involves the use of readily available and inexpensive scaffolds. One common synthetic route includes the reaction of a benzoic acid derivative with a benzoxazin-1-one derivative and an oxophthalazin-2(1H)-yl) acetohydrazide. These reactions are carried out under specific conditions to yield the desired phthalazinone derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

8-Chloro-2-(1,3-dimethoxypropan-2-yl)phthalazin-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the compound’s structure.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

8-Chloro-2-(1,3-dimethoxypropan-2-yl)phthalazin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Chloro-2-(1,3-dimethoxypropan-2-yl)phthalazin-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

8-Chloro-2-(1,3-dimethoxypropan-2-yl)phthalazin-1-one can be compared with other phthalazinone derivatives, such as:

    Azelastin: An antihistamine used for treating allergic conditions.

    Vatalanib: A vascular endothelial growth factor receptor inhibitor used in cancer therapy.

    Hydralazine: An antihypertensive agent used to treat high blood pressure. These compounds share a similar core structure but differ in their specific functional groups and biological activities.

Properties

IUPAC Name

8-chloro-2-(1,3-dimethoxypropan-2-yl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O3/c1-18-7-10(8-19-2)16-13(17)12-9(6-15-16)4-3-5-11(12)14/h3-6,10H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOOSAOVJBDUNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(COC)N1C(=O)C2=C(C=CC=C2Cl)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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